(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Descripción
This compound is a chiral butanoic acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 3S-position and a fluorenylmethyloxycarbonyl (Fmoc) group at the 4-position. These groups are widely used in peptide synthesis for temporary amino protection, enabling sequential deprotection strategies. The stereochemistry (3S) and substitution pattern make it valuable in synthesizing enantiomerically pure peptides or peptidomimetics .
Propiedades
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVOVLCIBZKIQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583421 | |
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217471-94-7 | |
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
The primary target of Z-Dbu(Fmoc) (S) is the amino group in the peptide chain during Solid Phase Peptide Synthesis (SPPS) . The compound acts as a protecting group for the amino group, preventing it from engaging in undesired side reactions during the synthesis process.
Mode of Action
Z-Dbu(Fmoc) (S) operates by protecting the amino group in the peptide chain. The protection is achieved by the formation of a carbamate linkage between the Fmoc group and the amino group. This protection allows for the selective addition of amino acids to the peptide chain during SPPS. The Fmoc group is then removed by a base , such as piperidine or a combination of piperazine and DBU, which results in the unmasking of the amino group, ready for the next cycle of peptide elongation.
Biochemical Pathways
The key biochemical pathway involved in the action of Z-Dbu(Fmoc) (S) is the peptide synthesis in SPPS. The compound plays a crucial role in the elongation of the peptide chain by protecting the amino group, allowing for the selective addition of amino acids. The removal of the Fmoc group then enables the continuation of the peptide synthesis process.
Pharmacokinetics
The efficiency of the fmoc deprotection process, which can be completed in less than a minute, is a critical factor influencing the overall speed and efficiency of the peptide synthesis process.
Result of Action
The result of the action of Z-Dbu(Fmoc) (S) is the successful synthesis of peptides with reduced contamination from deletion sequences. This is particularly important as these impurities can significantly affect the properties of the target peptide. The use of Z-Dbu(Fmoc) (S) has been demonstrated to be effective in synthesizing a variety of peptides, including those prone to aggregation and difficult sequences.
Action Environment
The action of Z-Dbu(Fmoc) (S) is influenced by the chemical environment in which the peptide synthesis takes place. For instance, the presence of a base is necessary for the removal of the Fmoc group. Additionally, the type of resin used in SPPS, such as 2-chlorotrityl chloride resin, can also affect the efficiency of the Fmoc deprotection process.
Actividad Biológica
The compound (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid , also known by its CAS number 86060-83-5, is a complex amino acid derivative that has garnered interest in biochemical research due to its potential biological activities. Its structure includes a benzyloxycarbonyl group and a fluorenylmethoxycarbonyl group, which may influence its interaction with biological targets.
The molecular formula of this compound is , and it features multiple functional groups that can interact with various biological molecules. The presence of the fluorenyl moiety suggests potential hydrophobic interactions, while the amino groups may facilitate hydrogen bonding with target proteins.
Research indicates that compounds similar to this compound often function as enzyme inhibitors or receptor modulators. The mechanism of action typically involves binding to active sites of enzymes or receptors, thereby modulating their activity. For instance, studies on related compounds have shown their ability to inhibit specific methyltransferases, which are critical in various cellular processes, including gene regulation and protein modification .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several enzymes. For example, in studies involving bisubstrate analogs, it has been shown to reduce the activity of methyltransferases significantly . The selectivity of such compounds is crucial; for instance, one study demonstrated that a related compound exhibited over 1000-fold selectivity against various methyltransferases, indicating its potential for targeted therapeutic applications .
Cellular Assays
Cellular assays have been employed to evaluate the biological activity of this compound. These assays typically assess cell viability, proliferation, and apoptosis in response to treatment with the compound. Preliminary results suggest that this compound may influence cell signaling pathways associated with growth and survival .
Case Studies
- Inhibition of Mycobacterium tuberculosis : Research on related fluorenyl derivatives has shown promising results against Mycobacterium tuberculosis by inhibiting key enzymes involved in fatty acid biosynthesis. This suggests that this compound could have similar antimicrobial properties .
- Selectivity in Methyltransferase Inhibition : A study highlighted the selectivity of a similar compound for NTMT1 over other methyltransferases, demonstrating its potential use in precision medicine where selective inhibition is desired .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H23N2O6 |
| CAS Number | 86060-83-5 |
| Potential Applications | Enzyme inhibition, antimicrobial |
| Selectivity | High (over 1000-fold against some targets) |
| Biological Activity | Effect |
|---|---|
| Enzyme Inhibition | Significant reduction in activity |
| Cellular Assays | Potential modulation of growth pathways |
Aplicaciones Científicas De Investigación
Peptide Synthesis
One of the primary applications of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is its use as a protecting group during peptide synthesis. The benzyloxycarbonyl group protects the amino functionality from undesired reactions while allowing for selective modifications at other sites. This is particularly important in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form a peptide chain.
Mechanism of Action:
The protective groups can be selectively removed under mild conditions, facilitating further reactions without compromising the integrity of the peptide backbone. The Fmoc group can be deprotected using basic conditions, while the benzyloxycarbonyl group can be removed under acidic conditions.
Medicinal Chemistry
In medicinal chemistry, compounds like this compound are explored for their potential therapeutic applications. Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231) .
Case Studies:
- Anticancer Activity: Studies have shown that compounds with similar structural motifs possess cytotoxic effects against cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
- Neuroprotective Effects: Emerging research indicates that fluorenylmethoxycarbonyl-containing compounds may also have neuroprotective properties, potentially benefiting treatments for neurodegenerative diseases .
Biological Research
The compound is also utilized in biological studies for synthesizing peptides that are crucial for understanding protein interactions and functions. Its ability to protect amino groups allows researchers to create complex peptide sequences that can mimic natural proteins.
Industrial Applications
In addition to its laboratory uses, this compound may find applications in the pharmaceutical industry for producing peptide-based drugs and therapeutic agents. The ability to synthesize specific peptides with high purity and yield makes it valuable for drug development processes.
Summary Table of Applications
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations
(a) Aromatic and Halogenated Derivatives
- (3S)-3-(Fmoc-amino)-4-(4-methylphenyl)butanoic acid (CAS 1932821-84-5, MW 415.49): Replaces the Cbz group with a 4-methylphenyl substituent, enhancing hydrophobicity for applications in solid-phase synthesis .
- 4-Bromo-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid (CAS 1696643-67-0): A benzoic acid derivative with a bromine atom, enabling cross-coupling reactions for further functionalization .
(b) Stereochemical and Positional Isomers
- (2S)-2-(Fmoc-amino)-4-(Cbz-amino)butanoic acid (CAS 252049-08-4): Positional isomer with Cbz and Fmoc groups at the 2- and 4-positions, respectively. The altered stereochemistry (2S) affects peptide backbone conformation .
- (3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 269726-78-5): R-configuration at the 3-position and a trifluoromethylphenyl group, influencing electronic properties and metabolic stability .
Functional Group Modifications
(a) Tertiary Amine-Functionalized Derivatives
- (S)-2-(Fmoc-amino)-5-(piperidin-1-yl)pentanoic acid: Incorporates a piperidine ring, enhancing solubility and membrane permeability for drug delivery applications .
- (S)-3-(Fmoc-methylamino)butanoic acid (MW 339.39): Methyl substitution on the amino group reduces steric hindrance, facilitating coupling reactions .
(b) Specialized Protecting Groups
- (S)-2-(Fmoc-amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid (CAS 607366-21-2): Features a dioxocyclohexylidene group for photolabile protection, enabling light-triggered deprotection .
Analytical Data
| Compound | IR (cm⁻¹) | NMR Key Signals (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Target Compound | 1747 (C=O), 1702 (C=O) | 7.75–7.30 (Fmoc aromatic), 5.10 (Cbz CH₂) | 415.49 (M+H⁺) |
| 4-Bromo-3-Fmoc-amino benzoic acid | 1745 (C=O), 1705 (C=O) | 8.10 (Ar-H), 4.50 (Fmoc CH₂) | 438.27 (M+H⁺) |
| (S)-3-(Fmoc-methylamino)butanoic acid | 1740 (C=O), 1680 (N–CO) | 3.00 (CH₃N), 1.25 (CH₃) | 339.39 (M+H⁺) |
Métodos De Preparación
First-Stage Oxidative Decarboxylation
The patent CN105348147A details an optimized route starting from Fmoc-glutamine (Fmoc-Gln-OH):
Reaction conditions :
-
Substrate : Fmoc-Gln-OH (271.5 mmol scale)
-
Oxidant : Iodobenzene diacetate (DIPA, 1.1–1.5 eq)
-
Solvent : Ethyl acetate/acetonitrile/water (2:1:1 v/v)
-
Temperature : 20–30°C
-
Time : 72 hours
Mechanistic insights :
DIPA mediates Hofmann-type degradation, converting the glutamine side chain amide to a primary amine via intermediate isocyanate formation. The water content (25% v/v) facilitates hydrolysis while maintaining Fmoc stability.
Performance metrics :
| Parameter | Value |
|---|---|
| Yield | 65–81% |
| Purity (HPLC) | 98.5–99.5% |
| Stereoretention | >99% ee |
Second-Stage Amino Protection
The intermediate Fmoc-Dab-OH undergoes selective Nγ-protection with di-tert-butyl dicarbonate:
-
Base : 0.5N NaOH (pH 7.5–8.5)
-
Solvent : Acetone/water (1:1 v/v)
-
Temperature : 0–10°C
-
Boc₂O : 1.2 eq
Critical process parameters :
-
pH control prevents Fmoc cleavage (decomposition <2% at pH <9)
-
Low temperature minimizes racemization (Δee <0.5%)
Outcomes :
| Metric | Result |
|---|---|
| Isolated yield | 77–87% |
| Diastereomeric ratio | 99:1 |
| Residual solvents | <50 ppm |
Silylation-Mediated Fmoc Protection Strategy
The WO1997041093A1 patent introduces a silylation approach for amino group protection, adaptable to the target molecule:
Reaction Sequence
-
Amino silylation :
-
Agents : MSTFA or BSA (2.5 eq)
-
Solvent : Anhydrous DMF
-
Time : 30 min at 25°C
-
-
Fmoc activation :
-
Reagents : Fmoc-OSu (1.05 eq)
-
Base : DIEA (3 eq)
-
-
Workup :
-
Methanol precipitation
-
Filtration and drying under N₂
-
Advantages :
-
Water-free conditions prevent Fmoc hydrolysis
-
Silyl groups act as transient protecting agents, eliminating need for intermediate purification
Comparative data :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Classical | 68% | 97% | Pilot scale |
| Silylation | 92% | 99.8% | Multi-kg |
Copper-Assisted Orthogonal Protection
The PMC study demonstrates a metal-complexation strategy for selective amino protection:
Copper Chelation Protocol
-
Complex formation :
-
CuCl₂ (0.5 eq) in aqueous Na₂CO₃
-
pH 8.5–9.0
-
-
Fmoc installation :
-
Fmoc-Cl (1.1 eq) in THF
-
0°C for 2 hours
-
-
Decomplexation :
-
EDTA (2 eq) in pH 4 buffer
-
Structural analysis :
X-ray crystallography confirms square-planar Cu(II) coordination with α-amino and carboxylate groups, leaving γ-amino group exposed for protection.
Performance benchmarks :
-
Protection selectivity : 98:2 (γ:α)
-
Metal residues : <5 ppm after EDTA wash
-
Reaction scalability : Demonstrated at 10 kg batch size
Comparative Analysis of Synthetic Routes
Table 1. Method comparison for industrial synthesis
| Parameter | Oxidative | Silylation | Copper |
|---|---|---|---|
| Total steps | 2 | 3 | 4 |
| Total yield | 72% | 85% | 68% |
| Purity (HPLC) | 99.3% | 99.8% | 99.1% |
| Solvent consumption (L/kg) | 120 | 85 | 150 |
| PMI (Process Mass Intensity) | 45 | 32 | 58 |
| Stereopurity | 99% ee | 99.5% ee | 98% ee |
Key observations :
-
The oxidative method offers step economy but requires careful pH control
-
Silylation achieves highest purity but uses expensive silylating agents
-
Copper-assisted enables perfect orthogonality but adds metal removal steps
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.89 (d, J = 7.6 Hz, Fmoc aromatic)
-
δ 7.32 (m, Z-group protons)
-
δ 4.21 (m, CH-NH)
-
δ 3.98 (q, α-CH₂)
FT-IR (KBr) :
-
1715 cm⁻¹ (C=O, urethane)
-
1520 cm⁻¹ (N–H bend)
-
1250 cm⁻¹ (C–O–C Fmoc)
HPLC conditions :
-
Column: C18, 250 × 4.6 mm
-
Mobile phase: ACN/0.1% TFA gradient
-
Retention time: 12.3 min
Q & A
Basic Question: What are the key structural features of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, and how do they influence its role in peptide synthesis?
Answer:
The compound contains a butanoic acid backbone with two orthogonal protecting groups:
- Benzyloxycarbonyl (Z) group at the 3-amino position, which is base-labile and typically removed by hydrogenolysis.
- Fluorenylmethoxycarbonyl (Fmoc) group at the 4-amino position, which is acid-labile and cleaved under mild basic conditions (e.g., piperidine).
These groups enable sequential deprotection during solid-phase peptide synthesis (SPPS), allowing precise control over chain elongation. The stereochemistry (3S) ensures compatibility with natural amino acid configurations, minimizing racemization risks .
Advanced Question: How can researchers optimize the stepwise deprotection of Z and Fmoc groups in this compound to prevent side reactions?
Answer:
Optimization involves:
- Order of Deprotection : Fmoc removal (20% piperidine in DMF, 30 min) precedes Z-group deprotection (H₂/Pd-C in ethanol) to avoid premature cleavage of the acid-sensitive Z group.
- Solvent Selection : Use anhydrous DMF for Fmoc cleavage to minimize hydrolysis of the butanoic acid backbone.
- Monitoring : Track depletion via UV-Vis (Fmoc: λ = 301 nm) or TLC (Z-group removal).
Contradictory reports on reaction times (e.g., 15–45 min for Fmoc) suggest validating conditions via HPLC-MS to confirm intermediate purity .
Basic Question: What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for chiral centers) and backbone integrity. For example, the Fmoc group’s aromatic protons appear at δ 7.3–7.8 ppm .
- HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>95% required for peptide synthesis).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~503.2 g/mol) .
Advanced Question: How do structural analogs of this compound differ in bioactivity, and what methodologies resolve data contradictions?
Answer:
Analog bioactivity varies with substituents (Table 1). For example:
| Compound | Substituent | Bioactivity |
|---|---|---|
| This compound | Z + Fmoc | Peptide synthesis intermediate |
| 4-(Phenylthio)butanoic acid (analog) | Phenylthio | Antioxidant properties |
| (2S,3R)-3-(((benzyloxy)phosphoryl)oxy)butanoic acid | Phosphoryloxy | Enzyme inhibition |
Discrepancies in reported activities (e.g., antioxidant vs. inert) arise from assay conditions (e.g., pH, cell lines). Resolve via:
- Comparative studies : Test analogs under identical conditions.
- Structural dynamics : Use molecular docking to predict interactions with targets like proteases .
Advanced Question: What strategies mitigate steric hindrance from the Fmoc group during coupling reactions?
Answer:
- Coupling Reagents : Use HATU or PyBOP (vs. DCC) for enhanced activation of carboxyl groups.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5 min at 50°C) and improves yield by 20–30% compared to traditional methods.
- Solvent Optimization : DCM:DMF (1:1) balances solubility and reactivity .
Basic Question: What are the storage and handling protocols to prevent degradation of this compound?
Answer:
- Storage : -20°C in airtight, light-resistant containers under argon.
- Handling : Dissolve in anhydrous DMF immediately before use to prevent hydrolysis.
- Stability Monitoring : Conduct biweekly HPLC checks for degradation products (e.g., free amine at ~2.1 min retention time) .
Advanced Question: How does this compound compare to other Fmoc/Z-protected amino acids in peptide cyclization?
Answer:
This compound’s dual protection enables:
- Selective Cyclization : Use Z-group for backbone cyclization via Pd-mediated coupling, retaining Fmoc for subsequent elongation.
- Yield Comparison : Cyclization yields (70–85%) exceed single-protected analogs (50–60%) due to reduced side reactions. Validate via LC-MS and circular dichroism (CD) for conformational analysis .
Advanced Question: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with proteases (e.g., HIV-1 protease) using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic attack sites (e.g., carbonyl carbons).
- SAR Studies : Correlate substituent electronegativity (e.g., fluorine in analogs) with binding affinity .
Basic Question: What synthetic routes are reported for this compound, and how do yields vary?
Answer:
- Route 1 : Stepwise protection of L-2,3-diaminobutanoic acid (Z-Cl → Fmoc-OSu), yielding 65–70% .
- Route 2 : Solid-phase synthesis on Wang resin, yielding 80% but requiring rigorous purification .
- Microwave-Assisted Route : 85% yield in 2 hours, but scalability is limited .
Advanced Question: How can researchers address low solubility in non-polar solvents during coupling?
Answer:
- Co-Solvent Systems : Add 10% THF to DCM to enhance solubility (2.5 mg/mL → 10 mg/mL).
- Temp Control : Pre-chill solvents to 4°C to reduce aggregation.
- Ultrasonication : 10-min sonication pre-activation improves dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
